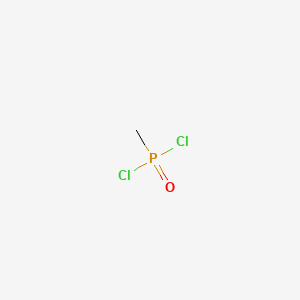
Methylphosphonic dichloride
Cat. No. B1581414
:
676-97-1
M. Wt: 132.91 g/mol
InChI Key: SCLFRABIDYGTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091213B2
Procedure details


To a flask containing 1H-tetrazole (˜0.002 g, 0.028 mmol) was added a solution of n-butanol (0.041 g, 0.55 mmol) in 0.33 mL of DCM, followed by a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.33 mL of DCM. The resulting clear solution was cooled to 0° C. then added, under an atmosphere of N2, a solution of methylphosphonic dichloride (0.073 g, 0.55 mmol) in 0.33 mL of DCM. The resulting white suspension was stirred to ambient temperature overnight. To a cooled (0° C.) solution of rapamycin (0.1 g, 0.11 mmol) in 0.5 mL of DCM was added a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.5 mL of DCM, followed immediately by the phosphorylating reagent (yellow solution with white precipitate) and a 1.0 mL DCM wash. The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS). The cold (0° C.) reaction solution was diluted with ˜20 mL EtOAc then transferred to a separatory funnel containing EtOAc (120 mL) and saturated NaHCO3 (100 mL). Upon removing the aqueous layer, the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL), then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 0.25:10:3:3 then 0.5:10:3:3 MeOH/DCM/EtOAc/hexane) then RP HPLC (85% MeOH/H2O) to provide 0.063 g of a white solid (˜2:1 diastereomeric mixture): 1H NMR (300 MHz, CDCl3) d 4.15 (m, 1Ha, 1Hb), 4.11–3.89 (m, 3Ha, 3Hb), 3.04 (m, 1Ha, 1Hb); 31P NMR (121 MHz, CDCl3) d 32.1, 29.9; 1071 m/z (M+Na).














Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].N1C=C(C)C=C(C)C=1.[CH3:14][P:15](Cl)(Cl)=[O:16].C[C@H]1[C@@]2(O)O[C@H](C[C@H](OC)C(C)=CC=CC=C[C@@H](C)C[C@@H](C)C([C@H](OC)[C@H](O)C(C)=C[C@@H](C)C(C[C@@H]([C@@H](C[C@H]3C[C@@H](OC)[C@H](O)CC3)C)OC([C@H]3N(C(C2=O)=O)CCCC3)=O)=O)=[O:36])CC1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O.N1C=NN=N1>[CH2:1]([O:5][P:15]([CH3:14])(=[O:16])[OH:36])[CH2:2][CH2:3][CH3:4] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.002 g
|
|
Type
|
catalyst
|
|
Smiles
|
N1N=NN=C1
|
Step Three
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0.073 g
|
|
Type
|
reactant
|
|
Smiles
|
CP(=O)(Cl)Cl
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
0.33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Ten
|
Name
|
|
|
Quantity
|
0.33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting white suspension was stirred to ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added, under an atmosphere of N2
|
WASH
|
Type
|
WASH
|
|
Details
|
a 1.0 mL DCM wash
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold (0° C.) reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon removing the aqueous layer
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel flash chromatography (
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 0.25:10:3:3
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OP(O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.063 g | |
| YIELD: CALCULATEDPERCENTYIELD | 376.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
